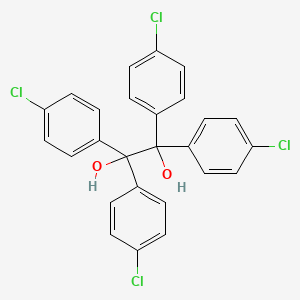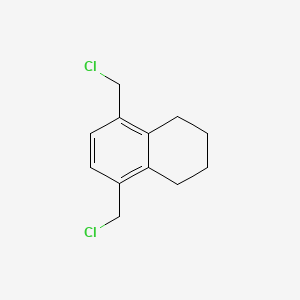
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is an organic compound with the molecular formula C8H18OSi. It is a ketone derivative that features a trimethylsilyl group attached to the carbonyl carbon. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one involves its reactivity as a ketone and the presence of the trimethylsilyl group. The trimethylsilyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Similar in structure but with a phenyl group instead of a trimethylsilyl group.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Contains a pyridinyl group, offering different reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in organic synthesis for the formation of complex molecules and intermediates.
Properties
CAS No. |
13411-49-9 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C8H18OSi/c1-8(2,3)7(9)10(4,5)6/h1-6H3 |
InChI Key |
MIENNKDXDIOTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
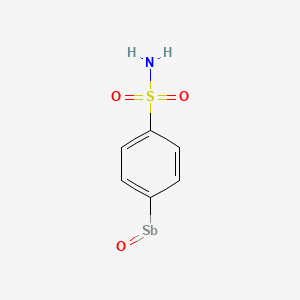
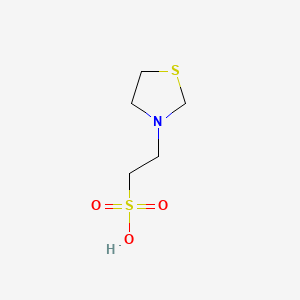

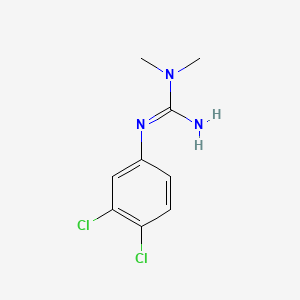
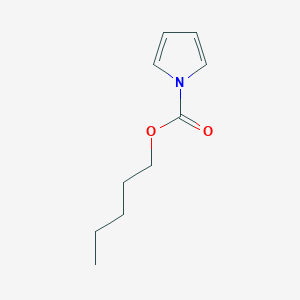
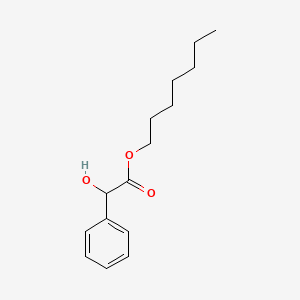
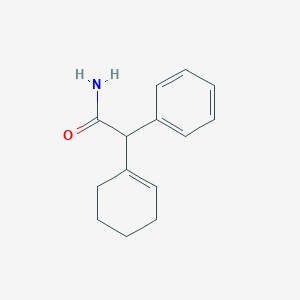
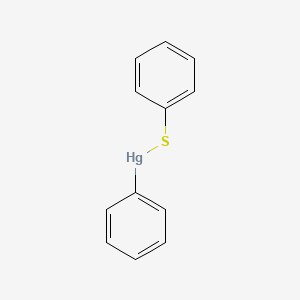
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
